1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)-
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Overview
Description
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its naphthalene core, substituted with a carbonitrile group and additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to form the corresponding amine. Subsequent reactions introduce the hydroxy and oxodecyl groups under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. Purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxy and oxodecyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
- 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)-
- 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxooctyl)-
Uniqueness: 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to its analogs, the oxodecyl group provides unique steric and electronic properties, influencing its interactions with molecular targets.
This comprehensive overview highlights the significance of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxodecyl)- in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
61983-28-6 |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-decanoyl-3,4-dihydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-5-6-7-8-13-18(23)19-17(14-22)15-11-9-10-12-16(15)20(24)21(19)25/h9-12,24-25H,2-8,13H2,1H3 |
InChI Key |
MBATZWHURHZORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N |
Origin of Product |
United States |
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